3-(4-Methylphenyl)isoxazol-5-amine
Overview
Description
Isoxazoles, including 3-(4-Methylphenyl)isoxazol-5-amine , are a class of heterocyclic aromatic organic compounds that have attracted interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Isoxazoles can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. For instance, 3-Methyl-4H-isoxazol-5-ones have been synthesized via a green chemistry approach in aqueous medium, demonstrating the versatility and environmental friendliness of synthesizing isoxazole derivatives (Banpurkar, Wazalwar, & Perdih, 2018).
Molecular Structure Analysis
The molecular and electronic structure of isoxazole derivatives has been extensively studied using techniques like NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of certain isoxazole compounds were determined using various computational methods, providing insights into the structural characteristics of these molecules (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and addition-elimination processes, which can be used to synthesize a wide range of compounds with potential biological activities. For example, the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines has been described, highlighting the chemical reactivity of isoxazole rings (Girardin et al., 2009).
Scientific Research Applications
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Drug Discovery
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- For example, substituted 4-[5-(3-methylphenyl)-isoxazol-3-yl]chromene 2, one of 15 analogs based on isoxazole showed the highest cytotoxicity against five cancer cell lines: MCF-7, KB, HepG2, MDA-MB-231, and SK-N-MC .
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AChE Inhibitors
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Antimicrobial and Antiviral Activity
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Anti-inflammatory and Immunomodulating Activity
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Antidiabetic Activity
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Regulators of Immune Functions
- Isoxazole derivatives have been reported to have immunoregulatory properties .
- They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
- These compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
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Inhibitors of Lipooxygenase (LOX) and COX-2
- Some isoxazole derivatives, such as 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b), exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .
- These compounds could serve as leukotriene synthesis inhibitors, making them potential anti-inflammatory drugs .
Safety And Hazards
Future Directions
The field of isoxazole derivatives, including “3-(4-Methylphenyl)isoxazol-5-amine”, continues to be a vibrant area of research. There is a growing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . Furthermore, the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .
properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSTGHORLJQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341878 | |
Record name | 3-(4-methylphenyl)isoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)isoxazol-5-amine | |
CAS RN |
28883-91-2 | |
Record name | 3-(4-methylphenyl)isoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylphenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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